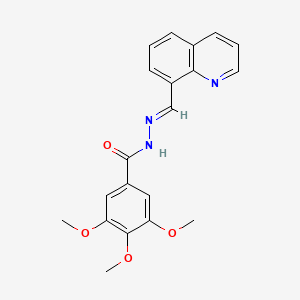![molecular formula C16H17N3 B5520060 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine](/img/structure/B5520060.png)
7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine is a useful research compound. Its molecular formula is C16H17N3 and its molecular weight is 251.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.142247555 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlights the potential of these compounds in cancer treatment. The study by Deady et al. (2003) elaborates on how derivatives were tested for growth inhibitory properties against murine and human leukemia cell lines, showing potent cytotoxic effects in some cases. This points to the therapeutic potential of such compounds in oncology (Deady et al., 2003).
Supramolecular Networks and Hydrogen Bonding
Jin et al. (2011) explored the noncovalent weak interactions between organic base of 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, revealing the role of this compound in binding with carboxylic acid derivatives. The study demonstrates how these interactions can lead to the formation of supramolecular networks, providing insights into the structural basis of molecular recognition and assembly processes (Jin et al., 2011).
Photoinitiators Under LEDs
Zhang et al. (2018) synthesized N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, which can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under various LEDs. This application is significant for the development of efficient photopolymerization processes under light-emitting diodes (LEDs), highlighting the versatility of such compounds in materials science (Zhang et al., 2018).
Multicomponent Hydrogen-Bonding Organic Solids
A study by Zong et al. (2016) on multicomponent crystals involving various substituted organic amine molecules and 6-hydroxy-2-naphthoic acid showcases the structural characterization and discussion of supramolecular synthons. This research contributes to the understanding of how 7-ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine and related compounds can form complex structures through hydrogen bonding, providing a foundation for the design of new materials and pharmaceuticals (Zong et al., 2016).
Organic Salts and Supramolecular Architecture
Further investigations into hydrogen bonding between the base of 5,7-dimethyl-1,8-naphthyridine-2-amine and acidic compounds by Jin et al. (2010) have elucidated the role of this compound in forming organic salts with crystalline structures. This research highlights the importance of weak and strong hydrogen bonding in the crystal packing of organic salts, offering valuable insights into the design and synthesis of new molecular architectures (Jin et al., 2010).
Propiedades
IUPAC Name |
7-ethyl-2,4-dimethylbenzo[b][1,8]naphthyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-4-11-5-6-13-12(8-11)15(17)14-9(2)7-10(3)18-16(14)19-13/h5-8H,4H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHCYSPQLCJYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C3C(=C2N)C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-chloro-2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5519977.png)
![1-[4-(4-ethoxy-3-methylphenyl)butanoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5519988.png)

![4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5519998.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-1-oxaspiro[4.4]non-3-ylpropanamide](/img/structure/B5520006.png)

![6-(2-chloro-5-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5520034.png)
![1-allyl-5-[4-(dimethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5520037.png)

![ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5520048.png)

![N,N-dimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5520053.png)
![1-(5-{1-[(2-methoxyphenyl)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5520061.png)

